1-Cyclopentylpropan-2-ol
CAS No.:
Cat. No.: VC18226870
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O |
|---|---|
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 1-cyclopentylpropan-2-ol |
| Standard InChI | InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |
| Standard InChI Key | KJIPGYIYUKEUJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1CCCC1)O |
Introduction
1-Cyclopentylpropan-2-ol is an organic compound classified as a secondary alcohol. Its molecular formula is C8H16O, and it contains a cyclopentyl ring attached to a propane backbone with a hydroxyl group (-OH) at the second carbon. The compound's structure provides unique physicochemical properties, making it relevant in synthetic chemistry and potential pharmaceutical applications.
Synthesis of 1-Cyclopentylpropan-2-ol
The synthesis of 1-Cyclopentylpropan-2-ol typically involves:
-
Grignard Reaction: Using cyclopentylmagnesium bromide and propanal as reactants.
-
Reduction Reactions: Employing reducing agents like sodium borohydride (NaBH4) to convert intermediates into the desired alcohol.
These methods provide high yields of the compound with minimal by-products, making them efficient for laboratory and industrial-scale production.
Applications
1-Cyclopentylpropan-2-ol has limited but promising applications:
-
Pharmaceutical Intermediates: The hydroxyl group makes it a precursor for synthesizing more complex molecules.
-
Organic Synthesis: It serves as a building block in creating cycloalkane derivatives.
-
Potential Bioactivity: Although specific biological activities are not well-documented, its structural similarity to other bioactive alcohols suggests potential utility in medicinal chemistry.
Safety and Handling
As with many organic compounds, safety precautions are necessary when handling 1-Cyclopentylpropan-2-ol:
-
Toxicity: Limited data are available, but it is expected to have low acute toxicity.
-
Flammability: As an alcohol, it is flammable and should be stored away from heat sources.
-
Storage: Store in a cool, dry place in tightly sealed containers.
Research Findings and Future Directions
Research on 1-Cyclopentylpropan-2-ol remains limited, but its structural features suggest potential for further exploration:
-
Pharmacological Studies: Investigating its bioactivity could reveal new therapeutic uses.
-
Material Science Applications: Its rigid cycloalkane structure may make it suitable for polymer development or as a solvent modifier.
-
Synthetic Pathways: Optimizing synthesis methods can improve yield and reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume